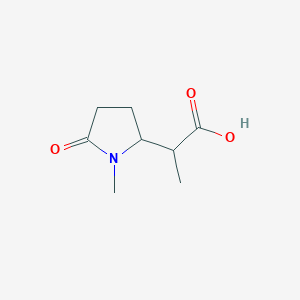
2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as "MOPP" and is a derivative of pyrrolidine. MOPP is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The exact mechanism of action of MOPP is not fully understood. However, studies have suggested that it works by modulating the activity of various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. MOPP has also been shown to modulate the activity of voltage-gated ion channels, including sodium, potassium, and calcium channels.
Biochemical and Physiological Effects:
MOPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. MOPP has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. Additionally, MOPP has been shown to modulate the activity of ion channels, which may contribute to its analgesic effects.
实验室实验的优点和局限性
MOPP has several advantages for lab experiments. It is a potent and selective modulator of ion channels, making it a valuable tool for studying ion channel function. Additionally, MOPP has been shown to have a range of pharmacological effects, making it a useful compound for studying the mechanisms of action of drugs. However, MOPP has several limitations for lab experiments. It is a complex compound to synthesize, requiring expertise in organic chemistry. Additionally, MOPP has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.
未来方向
There are several future directions for the study of MOPP. One potential direction is the development of new drugs based on the structure of MOPP. Additionally, further studies are needed to fully understand the mechanism of action of MOPP. Finally, more research is needed to determine the safety and efficacy of MOPP in humans.
Conclusion:
In conclusion, 2-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid, or MOPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in medicinal chemistry, including its anticonvulsant, analgesic, and antidepressant effects. MOPP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MOPP has been shown to modulate the activity of ion channels, making it a valuable tool for studying ion channel function. While MOPP has several advantages for lab experiments, it also has several limitations, including its complex synthesis process and limited studies in humans. Overall, MOPP is a promising compound that has the potential to contribute significantly to scientific research in various fields.
合成方法
MOPP can be synthesized through a multistep process that involves the reaction of pyrrolidine with acrylonitrile, followed by the hydrolysis of the resulting nitrile to yield the corresponding carboxylic acid. The final product is obtained through the reduction of the carboxylic acid with lithium aluminum hydride. The synthesis of MOPP is a complex process that requires expertise in organic chemistry.
科学研究应用
MOPP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and antidepressant effects in animal models, making it a promising candidate for the development of new drugs. MOPP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MOPP has been studied for its ability to modulate the activity of ion channels, making it a valuable tool for studying ion channel function.
属性
IUPAC Name |
2-(1-methyl-5-oxopyrrolidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(8(11)12)6-3-4-7(10)9(6)2/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOSQAKVRCLCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(=O)N1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


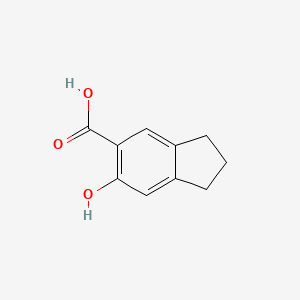

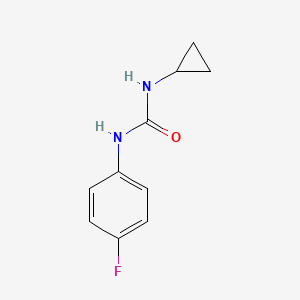
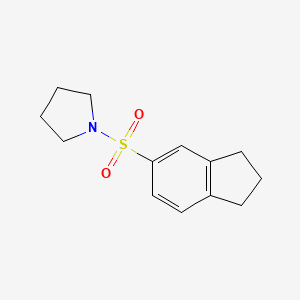
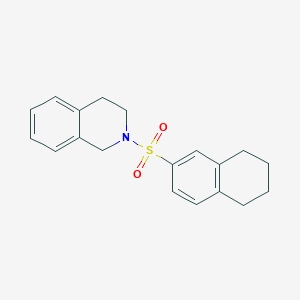
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)

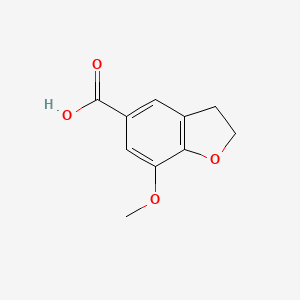


![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)